Berberine, sulfate

説明

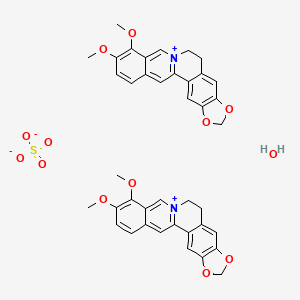

Structure

3D Structure of Parent

特性

CAS番号 |

316-41-6 |

|---|---|

分子式 |

C20H18NO8S- |

分子量 |

432.4 g/mol |

IUPAC名 |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene sulfate |

InChI |

InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-2 |

InChIキー |

JISRTQBQFQMSLG-UHFFFAOYSA-L |

正規SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-] |

外観 |

Solid powder |

Color/Form |

YELLOW CRYSTALS |

他のCAS番号 |

316-41-6 |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

INSOL IN CHLOROFORM /TRIHYDRATE/ |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AI3-61947, Berberal, Berberin sulfate, Berberine sulfate, Berberine sulphate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Berberine Sulfate: AMPK Activation

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the activation of AMP-activated protein kinase (AMPK) by berberine sulfate. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical signaling pathway and the experimental methodologies used to investigate it.

Introduction: Berberine and the Central Energy Sensor, AMPK

Berberine, a natural isoquinoline alkaloid, has garnered significant scientific interest for its broad therapeutic potential, particularly in the context of metabolic diseases.[1][2] A central nexus of its pharmacological activity is the potent activation of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1][2][3] When activated, AMPK orchestrates a metabolic shift from anabolic processes that consume ATP to catabolic pathways that generate ATP, thereby restoring cellular energy balance.[4] This guide will dissect the intricate molecular events through which berberine engages and activates the AMPK signaling cascade.

Part 1: The Core Mechanism - Modulation of Cellular Energy Status

The primary and most well-established mechanism by which berberine activates AMPK is through its direct interaction with the mitochondrial respiratory chain.

Inhibition of Mitochondrial Respiratory Chain Complex I

Berberine directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][6][7][8] This inhibition curtails the flow of electrons, leading to a reduction in proton pumping across the inner mitochondrial membrane and consequently, a decrease in ATP synthesis via oxidative phosphorylation.[5][7]

Alteration of the Cellular AMP:ATP Ratio

The inhibition of ATP synthesis by berberine leads to a significant increase in the intracellular AMP:ATP ratio.[5][9][10] This elevated ratio is the canonical trigger for AMPK activation. AMP binds to the regulatory γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit by upstream kinases.[11]

Table 1: Effect of Berberine on Cellular Adenine Nucleotide Ratios

| Cell Type | Berberine Treatment | Change in AMP:ATP Ratio | Reference |

| 3T3-L1 Adipocytes | 5 µmol/L for 0.5 h | 24.2% increase | [10] |

| 3T3-L1 Adipocytes | 5 µmol/L for 16 h | 33.3% increase | [10] |

| L6 Myotubes | 5 µmol/L for 16 h | Significant increase | [10] |

| RAW 264.7 Macrophages | 5 µM for 2 h | Increased | [9] |

| Bovine Aortic Endothelial Cells (BAEC) | 10 mM (time-course) | Time-dependent increase | [12] |

Part 2: Upstream Kinases and Regulatory Complexity

While the increase in the AMP:ATP ratio is a primary driver, the involvement of upstream kinases in berberine-induced AMPK phosphorylation adds another layer of complexity.

The Role of LKB1 and CaMKKβ

Liver kinase B1 (LKB1) is a major upstream kinase responsible for phosphorylating AMPK in response to energy stress.[13][14] However, studies on the necessity of LKB1 for berberine's action have yielded conflicting results, suggesting cell-type specific mechanisms. Some research indicates that berberine can activate AMPK independently of LKB1 and another upstream kinase, Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[6][13][15] Conversely, other studies have implicated LKB1 in mediating berberine's effects.[16][17]

Lysosomal Activation Pathway

Recent evidence points to a lysosomal pathway for AMPK activation by berberine. This mechanism is dependent on AXIN1 but, interestingly, appears to be independent of PEN2, a protein required for metformin-induced lysosomal AMPK activation.[18]

Regulation of AMPK Dephosphorylation

Berberine may also sustain AMPK activation by inhibiting its dephosphorylation. It has been shown to downregulate the expression of UHRF1 (Ubiquitin-like with PHD and RING finger domains 1), a protein that promotes the dephosphorylation of AMPKα.[18] This novel mechanism suggests that berberine not only initiates AMPK activation but also prolongs its activity.

The Contribution of Reactive Oxygen Species (ROS)

Berberine treatment has been associated with an increase in intracellular reactive oxygen species (ROS).[12] This elevation in ROS can, in turn, contribute to AMPK activation.[12] The use of antioxidants has been shown to attenuate berberine-induced AMPK activation, supporting the involvement of this pathway.[12]

Diagram 1: Signaling Pathways of Berberine-Induced AMPK Activation

Caption: Overview of berberine's multifaceted AMPK activation pathways.

Part 3: Downstream Consequences of AMPK Activation

Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the beneficial metabolic effects attributed to berberine.

Regulation of Glucose Metabolism

Activated AMPK promotes glucose uptake in muscle and fat cells, in part by stimulating the translocation of the glucose transporter GLUT4 to the cell membrane.[4][19]

Control of Lipid Metabolism

AMPK activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[13] This reduces lipogenesis.[4][19] Furthermore, AMPK activation suppresses the proteolytic processing and nuclear translocation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes.[11]

Inhibition of Anabolic Pathways

AMPK can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[13] This contributes to the anti-proliferative effects of berberine observed in some studies.[13]

Diagram 2: Downstream Effects of Berberine-Induced AMPK Activation

Caption: Key downstream metabolic pathways regulated by active AMPK.

Part 4: Experimental Protocols for Studying Berberine-Induced AMPK Activation

Validating the mechanism of action of berberine requires robust and reproducible experimental methodologies.

Western Blot Analysis of AMPK Phosphorylation

This is the most common method to assess AMPK activation by detecting the phosphorylation of AMPKα at Thr172 and its downstream substrate ACC at Ser79.[13][20]

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., L6 myotubes, 3T3-L1 adipocytes) and grow to desired confluency. Treat with berberine sulfate at various concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[22] For phospho-specific antibodies, BSA is often recommended to reduce background.[23]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC, diluted in TBST with 5% BSA.[22][24]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of AMPK.

Protocol (based on a generic kinase assay format): [25][26][27]

-

Reaction Setup: In a microplate well, combine recombinant AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and assay buffer.

-

Initiation: Add ATP to initiate the kinase reaction. Include wells with and without berberine sulfate to test its direct effect on the enzyme.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescent signal is proportional to the amount of ADP generated and thus, to the AMPK activity.

Measurement of Cellular AMP:ATP Ratio by HPLC

This method provides direct evidence of berberine's effect on cellular energy status.

-

Cell Treatment and Extraction: Treat cells with berberine sulfate. Extract nucleotides by lysing the cells with a perchloric acid solution.

-

Neutralization: Neutralize the extracts with a potassium hydroxide solution.

-

HPLC Analysis: Separate and quantify AMP and ATP from the neutralized extracts using a reverse-phase C18 HPLC column.

-

Quantification: Determine the concentrations of AMP and ATP by comparing the peak areas to those of known standards. Calculate the AMP:ATP ratio.

Diagram 3: Experimental Workflow for Investigating Berberine's Effect on AMPK

Caption: A structured workflow for studying berberine's impact on AMPK signaling.

Conclusion

Berberine sulfate activates AMPK primarily by inhibiting mitochondrial complex I, which elevates the cellular AMP:ATP ratio. However, the complete picture is more nuanced, involving potential contributions from upstream kinases, the regulation of AMPK dephosphorylation, and the generation of reactive oxygen species. The downstream effects of AMPK activation on glucose and lipid metabolism are central to the therapeutic benefits of berberine. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the intricate mechanisms of this promising natural compound.

References

- Berberine suppresses proinflammatory responses through AMPK activation in macrophages | American Journal of Physiology-Endocrinology and Metabolism. (URL: )

- Research progress on the pharmacological effects of berberine targeting mitochondria. (URL: )

-

Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC - NIH. (URL: [Link])

-

Activation of AMPK by Berberine is mediated by reactive oxygen species... - ResearchGate. (URL: [Link])

-

What is the mechanism of Berberine sulfate? - Patsnap Synapse. (URL: [Link])

-

Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects in Diabetic and Insulin-Resistant States. (URL: [Link])

-

Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC. (URL: [Link])

-

Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - Frontiers. (URL: [Link])

-

(PDF) Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects in Diabetic and Insulin-Resistant States - ResearchGate. (URL: [Link])

-

Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed. (URL: [Link])

-

Berberine alleviates lipid metabolism disorders via inhibition of mitochondrial complex I in gut and liver - PubMed. (URL: [Link])

-

Berberine suppresses proinflammatory responses through AMPK activation in macrophages - PubMed. (URL: [Link])

-

Berberine targets the electron transport chain complex I and reveals the landscape of OXPHOS dependency in acute myeloid leukemia with IDH1 mutation - PubMed. (URL: [Link])

-

Berberine: an effective and powerful activator of AMPK - SuperSmart. (URL: [Link])

-

Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One - Research journals. (URL: [Link])

-

How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note. (URL: [Link])

-

(PDF) Berberine and Its More Biologically Available Derivative, Dihydroberberine, Inhibit Mitochondrial Respiratory Complex I: A Mechanism for the Action of Berberine to Activate AMP-Activated Protein Kinase and Improve Insulin Action - ResearchGate. (URL: [Link])

-

berberine-induced ampk activation: Topics by Science.gov. (URL: [Link])

-

Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

-

Berberine Improves Kidney Function in Diabetic Mice via AMPK Activation | PLOS One. (URL: [Link])

-

(PDF) Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake. (URL: [Link])

-

An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK) - bioRxiv.org. (URL: [Link])

-

Manipulation and Measurement of AMPK Activity in Pancreatic Islets. (URL: [Link])

-

Berberine Activates the Enzyme AMPK - Wonder Laboratories. (URL: [Link])

-

Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. (URL: [Link])

-

Berberine attenuates fructose-induced insulin resistance by stimulating the hepatic LKB1/AMPK/PGC1α pathway in mice - ResearchGate. (URL: [Link])

-

AMPK Assay. (URL: [Link])

-

Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC. (URL: [Link])

-

Berberine Alleviates Amyloid-beta Pathogenesis Via Activating LKB1/AMPK Signaling in the Brain of APP/PS1 Transgenic Mice - Bentham Science Publisher. (URL: [Link])

-

How to go about a Phospho-AMPK blot? - ResearchGate. (URL: [Link])

-

Berbamine induced activation of the SIRT1/LKB1/AMPK signaling axis attenuates the development of hepatic steatosis in high-fat diet-induced NAFLD rats - Food & Function (RSC Publishing). (URL: [Link])

-

A Validated AMPK Inhibitor Screening Assay - BellBrook Labs. (URL: [Link])

-

Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - Baishideng Publishing Group. (URL: [Link])

-

7 Ways to Study Protein Phosphorylation | RayBiotech. (URL: [Link])

-

Western blot analysis of the phosphorylation of AMPK -Thr 172 and... - ResearchGate. (URL: [Link])

Sources

- 1. What is the mechanism of Berberine sulfate? [synapse.patsnap.com]

- 2. wonderlabs.com [wonderlabs.com]

- 3. Berberine: an effective and powerful activator of AMPK [us.supersmart.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Frontiers | Research progress on the pharmacological effects of berberine targeting mitochondria [frontiersin.org]

- 6. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berberine alleviates lipid metabolism disorders via inhibition of mitochondrial complex I in gut and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berberine targets the electron transport chain complex I and reveals the landscape of OXPHOS dependency in acute myeloid leukemia with IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Berberine Improves Kidney Function in Diabetic Mice via AMPK Activation | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Berbamine induced activation of the SIRT1/LKB1/AMPK signaling axis attenuates the development of hepatic steatosis in high-fat diet-induced NAFLD rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. raybiotech.com [raybiotech.com]

- 22. researchgate.net [researchgate.net]

- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 24. Manipulation and Measurement of AMPK Activity in Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK) | bioRxiv [biorxiv.org]

- 27. bellbrooklabs.com [bellbrooklabs.com]

A Comparative Analysis of the Aqueous Solubility of Berberine Sulfate and Berberine Hydrochloride for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a naturally occurring isoquinoline alkaloid, has garnered significant scientific interest for its broad pharmacological activities. However, its therapeutic potential is often limited by its physicochemical properties, most notably its solubility. This technical guide provides a comprehensive comparison of the aqueous solubility of two common salt forms of berberine: berberine sulfate and berberine hydrochloride (HCl). Through a detailed analysis of their chemical structures, physicochemical properties, and a review of available solubility data, this guide elucidates the significant solubility advantage of the sulfate salt. Furthermore, a standardized experimental protocol for determining and comparing the solubility of these compounds is presented, offering a practical framework for researchers in drug development and formulation.

Introduction: The Significance of Salt Form and Solubility in Drug Development

The selection of an appropriate salt form is a critical step in the early stages of drug development. A drug substance's salt form can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity. For poorly soluble compounds like berberine, enhancing aqueous solubility is paramount for improving bioavailability and ensuring consistent therapeutic efficacy.

Berberine is a quaternary ammonium salt, and its hydrochloride and sulfate forms are most commonly utilized in research and commercial products.[1][2] While both salts provide the same active berberine cation, the choice of the counter-ion (chloride vs. sulfate) has a marked impact on their interaction with water molecules and, consequently, their solubility. This guide will delve into the technical reasons behind these differences and provide quantitative data to support the selection of the optimal berberine salt for specific research and development applications.

Physicochemical Properties: A Tale of Two Salts

The fundamental differences in the solubility of berberine sulfate and berberine HCl stem from their distinct chemical structures and resulting physicochemical properties.

| Property | Berberine Sulfate | Berberine HCl |

| Molecular Formula | (C₂₀H₁₈NO₄)₂SO₄[3] | C₂₀H₁₈ClNO₄[4] |

| Molecular Weight | 768.8 g/mol (anhydrous)[3] | 371.81 g/mol [4] |

| Appearance | Yellow crystalline powder[3][5] | Yellow crystalline powder[6] |

| pKa | Not applicable (permanently charged)[7] | Not applicable (permanently charged)[7] |

Table 1: Physicochemical Properties of Berberine Sulfate and Berberine HCl.

The most salient difference lies in the nature of the counter-ion. The sulfate anion (SO₄²⁻) is divalent and can form more extensive hydrogen bond networks with water molecules compared to the monovalent chloride anion (Cl⁻). This enhanced interaction with the solvent is a key contributor to the higher aqueous solubility of berberine sulfate.

Comparative Aqueous Solubility: A Quantitative Overview

A review of available scientific literature and supplier data reveals a significant disparity in the aqueous solubility of berberine sulfate and berberine HCl.

| Salt Form | Reported Aqueous Solubility | Molar Solubility (approx.) |

| Berberine Sulfate | ≥27.85 mg/mL[8], 38.46 mg/mL[1], ~33.3 mg/mL (1:30 in water)[3], 20 mg/mL[9] | ~36.2 - 50.0 mM |

| Berberine HCl | 1.96 ± 0.11 mg/mL at 25°C[7] | ~5.3 mM |

Table 2: Comparative Aqueous Solubility of Berberine Sulfate and Berberine HCl.

The data clearly indicates that berberine sulfate is substantially more soluble in water than berberine HCl . One patent even asserts that the solubility of berberine sulfate in water at room temperature is 100 times that of berberine hydrochloride, a claim supported by the quantitative data presented above.[6] This marked difference has profound implications for formulation development, particularly for liquid dosage forms or applications requiring rapid dissolution.

Causality Behind the Solubility Difference: A Mechanistic Perspective

The enhanced solubility of berberine sulfate can be attributed to several key factors:

-

Hydration Energy: The divalent sulfate ion has a higher charge density and a greater capacity to interact with polar water molecules, leading to a more favorable hydration energy compared to the chloride ion. This strong interaction helps to overcome the lattice energy of the crystal structure, facilitating dissolution.

-

Common Ion Effect: While not a direct comparison of intrinsic solubility, it is important to note that the solubility of berberine HCl can be further suppressed in the presence of other chloride-containing species, a phenomenon known as the common ion effect. This is a critical consideration in complex biological fluids or co-formulations.

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the equilibrium solubility of berberine salts.

Materials and Equipment

-

Berberine sulfate and berberine HCl (high purity)

-

Deionized water (or other relevant solvent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Figure 1: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the berberine salt (e.g., 50 mg) into a series of vials. The key is to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the desired solvent (e.g., 1 mL of deionized water) to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent overestimation of solubility.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of the berberine salt of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine their concentration based on the calibration curve.

-

-

Solubility Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or Molarity (M).

-

Logical Relationships in Solubility Assessment

The process of comparing the solubility of two compounds involves a logical progression from understanding their fundamental properties to empirical verification.

Caption: Figure 2: Logical flow for comparative solubility assessment.

Conclusion and Implications for Drug Development

The evidence presented in this technical guide unequivocally demonstrates that berberine sulfate possesses significantly higher aqueous solubility than berberine hydrochloride . This finding has critical implications for researchers and drug development professionals.

For the development of oral liquid formulations, parenteral solutions, or any application where rapid and complete dissolution is desired, berberine sulfate is the demonstrably superior choice. Its enhanced solubility can lead to improved bioavailability, more predictable dose-response relationships, and potentially reduced gastrointestinal side effects associated with poorly soluble compounds.

Conversely, for specific controlled-release formulations where lower solubility might be advantageous, berberine HCl could be considered. However, for most research and therapeutic applications, the enhanced aqueous solubility of berberine sulfate makes it a more versatile and promising salt form for further investigation and development.

This guide provides a foundational understanding and a practical framework for assessing the solubility of berberine salts. By applying the principles and protocols outlined herein, researchers can make informed decisions in the selection of the optimal salt form to advance their drug development programs.

References

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1979). Dissolution Properties of Salt Forms of Berberine. Chemical and Pharmaceutical Bulletin, 27(11), 2848-2851. [Link]

-

Singh, A., et al. (2010). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 11(4), 1465–1474. [Link]

-

PubChem. Berberine sulfate anhydrous. [Link]

- Google Patents.

-

PubChem. Berberine chloride. [Link]

-

Excellent Health Products Co., Ltd. Berberine Hydrochloride. [Link]

-

Nechepurenko, I. V., et al. (2016). Berberine: Chemistry and Biological Activity. Chemistry of Natural Compounds, 52(1), 1-13. [Link]

- Google Patents.

-

Chem-Impex. Berberine sulfate hydrate. [Link]

-

Feng, R., et al. (2020). A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. RSC Advances, 10(45), 26859-26881. [Link]

-

Maxmedchem. Berberine HCl vs Berberine. [Link]

-

Dietary Supplement Contract Manufacturer. Berberine VS Berberine HCL. [Link]

-

Omre. Berberine HCl vs Berberine: What's the Difference and Which Is Better?. [Link]

-

PubChem. Berberine. [Link]

-

PubChem. Berberine chloride. [Link]

-

Sinochem Nanjing Corporation. Berberine Sulfate. [Link]

-

PubChem. Berberine, sulfate. [Link]

-

PubChem. Berberine Chloride Dihydrate. [Link]

-

Wikipedia. Berberine. [Link]

-

ResearchGate. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. [Link]

-

ResearchGate. Phase solubility diagram of berberine chloride in water. [Link]

-

ResearchGate. Solubility of Berberine Chloride in Various Solvents. [Link]

-

ACS Publications. Novel Salt-Cocrystals of Berberine Hydrochloride with Aliphatic Dicarboxylic Acids: Odd–Even Alternation in Physicochemical Properties. [Link]

-

Wellbeing Nutrition. Berberine HCL: What Makes It Different from Other Forms?. [Link]

-

The Japanese Pharmacopoeia. Berberine Chloride. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Chemaxon. Compound solubility measurements for early drug discovery. [Link]

-

Studylib. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. Berberine sulfate | TargetMol [targetmol.com]

- 2. Berberine sulfate anhydrous | C40H36N2O12S | CID 9424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. CN1324026C - Process for preparing berberine sulphate - Google Patents [patents.google.com]

- 6. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. xcessbio.com [xcessbio.com]

- 9. Dissolution Properties of Salt Forms of Berberine [jstage.jst.go.jp]

Technical Monograph: Antimicrobial Spectrum & Application of Berberine Sulfate

Executive Summary

Berberine Sulfate (Isoquinoline alkaloid sulfate) represents a distinct physicochemical variant of the classical berberine cation, distinguished primarily by its superior aqueous solubility compared to the more common hydrochloride salt. While the antimicrobial pharmacophore—the quaternary ammonium cation—remains identical, the sulfate counterion significantly alters the compound's formulation potential and experimental utility.

This technical guide analyzes the antimicrobial spectrum of berberine sulfate with a specific focus on Gram-negative bacteria . While historically limited by multidrug efflux systems in Gram-negatives (e.g., Pseudomonas aeruginosa, Escherichia coli), berberine sulfate exhibits potent bactericidal activity against specific targets like Vibrio cholerae and acts as a critical "resistance breaker" when deployed as an adjuvant.

Key Technical Insight: The solubility of berberine sulfate (~30 mg/mL in water) is approximately 15-fold higher than berberine hydrochloride (~2 mg/mL). This property is critical for high-concentration screening against resistant Gram-negative strains without the confounding effects of solvent toxicity (e.g., DMSO) or precipitation in culture media.

Physicochemical Profile & Solubility

The choice of the sulfate salt is often dictated by the need for higher stock concentrations in aqueous media.

| Property | Berberine Sulfate | Berberine Hydrochloride | Implication for Research |

| Formula | Sulfate carries two cations per anion. | ||

| Water Solubility (25°C) | ~27.85 mg/mL | ~1.96 mg/mL | Sulfate allows high-dose delivery in aqueous buffers. |

| DMSO Solubility | ~21.65 mg/mL | ~20-50 mg/mL | Comparable in organic solvents. |

| pH Stability | Stable (Neutral/Acidic) | Stable (Neutral/Acidic) | Precipitates in highly alkaline media. |

| Molar Mass | ~768.8 g/mol | ~371.8 g/mol | Adjust molar calculations accordingly. |

Storage & Handling: Store powder at -20°C protected from light. Aqueous stock solutions are stable for 1 week at 4°C but should be aliquoted and frozen (-20°C) for long-term use to prevent hydrolysis or photodegradation.

Antimicrobial Spectrum Analysis (Gram-Negative Focus)

Berberine sulfate exhibits a "bimodal" efficacy profile: it is highly potent against specific gastrointestinal pathogens but requires efflux pump inhibitors (EPIs) to effectively target multidrug-resistant (MDR) systemic pathogens.

Quantitative Efficacy Data (MIC/MBC)

Note: Values derived from studies using berberine salts; cation concentration is the active determinant.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | Classification | Mechanism of Resistance |

| Vibrio cholerae | Wild Type | 35 - 50 | Susceptible | Low efflux activity; rapid protein synthesis inhibition. |

| Shigella dysenteriae | Clinical Isolates | 50 - 200 | Intermediate | Moderate efflux expression. |

| Escherichia coli | K-12 / ATCC 25922 | 150 - >500 | Resistant | MdfA / AcrAB-TolC efflux pumps active. |

| Pseudomonas aeruginosa | PAO1 | > 500 | Highly Resistant | MexAB-OprM constitutive efflux. |

| Salmonella typhimurium | ATCC 14028 | 200 - 500 | Resistant | AcrAB-TolC efflux system. |

| Klebsiella pneumoniae | MDR Isolates | > 600 | Highly Resistant | AcrAB-TolC upregulation. |

Critical Observation: Against V. cholerae, berberine sulfate is bactericidal , inhibiting RNA and protein synthesis almost immediately upon exposure. Conversely, against E. coli and P. aeruginosa, it is bacteriostatic only at high concentrations unless efflux is inhibited.

Mechanistic Insight: The "Influx-Efflux" War

The efficacy of berberine sulfate against Gram-negative bacteria is a function of its intracellular accumulation. The compound targets the FtsZ protein (inhibiting cell division) and intercalates into DNA, but its accumulation is actively antagonized by Resistance-Nodulation-Cell Division (RND) efflux pumps.

Diagram 1: Mechanism of Action & Resistance Pathways

This diagram illustrates the dynamic equilibrium between berberine influx (hydrophobic permeation) and active efflux, highlighting why standalone efficacy is low in species like P. aeruginosa.

Caption: Berberine accumulates via passive diffusion but is rapidly expelled by RND efflux pumps in resistant Gram-negatives, preventing lethal concentrations at the FtsZ/DNA targets.

Synergistic Potentiation: The Adjuvant Strategy

Because of the efflux mechanism described above, berberine sulfate is most valuable as a synergistic adjuvant . It potentiates other antibiotics by acting as a weak Efflux Pump Inhibitor (EPI) itself or by permeabilizing the outer membrane.

Proven Synergies:

-

With Aminoglycosides (Tobramycin/Gentamicin): Berberine disrupts the membrane potential, facilitating aminoglycoside uptake.

-

With

-Lactams (Ampicillin/Oxacillin): Synergistic against MRSA and some Gram-negatives by lowering the MIC of the -

With Ciprofloxacin: In E. coli, berberine competes for the MdfA transporter, effectively increasing the intracellular concentration of ciprofloxacin.

Experimental Protocols

Protocol A: High-Concentration MIC Determination

Standard broth microdilution often fails for berberine due to precipitation of the HCl salt. The Sulfate salt mitigates this.

Reagents:

-

Berberine Sulfate (Powder, >98% purity).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin dye (for viability detection).

Workflow:

-

Stock Preparation: Dissolve Berberine Sulfate in sterile deionized water at 20 mg/mL . (Note: Do not use DMSO if testing membrane permeability, as DMSO itself affects membranes).

-

Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate. Range: 1024 µg/mL down to 2 µg/mL.

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Incubation: 37°C for 20–24 hours. (Berberine acts slower than some antibiotics; 24h is preferred over 16h).

-

Readout: Visual turbidity or Resazurin assay (Blue

Pink indicates growth).

Protocol B: Efflux Pump Inhibition Assay

To validate if resistance is efflux-mediated.

Workflow Diagram:

Caption: Workflow to distinguish intrinsic resistance from efflux-mediated resistance. A ≥4-fold MIC reduction with an EPI confirms efflux involvement.

Step-by-Step:

-

Determine MIC of Berberine Sulfate alone (Control).

-

Determine MIC of Berberine Sulfate in the presence of a sub-inhibitory concentration of an Efflux Pump Inhibitor (e.g., PA

N at 20 µg/mL for P. aeruginosa or CCCP for E. coli). -

Result Interpretation: If the MIC drops significantly (e.g., from 500 µg/mL to 31.25 µg/mL), the resistance is efflux-driven.

References

-

Selleck Chemicals. Berberine Sulfate: Chemical Properties and Antimicrobial Activity. SelleckChem. Link

-

Amin, A. H., et al. (1969). Berberine sulfate: antimicrobial activity, bioassay, and mode of action. Canadian Journal of Microbiology. Link

-

Sun, N., et al. (2014). Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity.[1] PLOS ONE.[1] Link

-

Bhatia, E., et al. (2021). Physicochemical Characterization of Berberine Chloride: Solubility and Stability Analysis. AAPS PharmSciTech. Link

-

Zhou, H., et al. (2023). Potentiation and Mechanism of Berberine as an Antibiotic Adjuvant Against Multidrug-Resistant Bacteria.[2] Dove Press / PMC. Link

-

ApexBio Technology. Berberine Sulfate Product Monograph & Solubility Data.Link

-

University of Tehran. The in Vitro Effect of Berberine Sulfate and Berberine Chloride on the Growth and Aflatoxin Production by Aspergillus flavus.Link

Sources

- 1. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity | PLOS One [journals.plos.org]

- 2. Frontiers | Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections [frontiersin.org]

An In-depth Technical Guide to the Inhibitory Concentration (MIC) of Berberine Sulfate for Staphylococcus aureus

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the Minimum Inhibitory Concentration (MIC) of berberine sulfate against the gram-positive bacterium, Staphylococcus aureus. It delves into the mechanistic underpinnings of berberine's action, standardized testing protocols, and critical factors influencing its efficacy.

Introduction: Berberine Sulfate as a Promising Anti-Staphylococcal Agent

Staphylococcus aureus, particularly its methicillin-resistant strains (MRSA), poses a significant global health threat, necessitating the exploration of novel antimicrobial compounds.[1][2] Berberine, a quaternary ammonium isoquinoline alkaloid extracted from various plants, has a long history in traditional medicine and is gaining recognition for its broad-spectrum antimicrobial properties.[3] Berberine sulfate, a salt form of berberine, is often utilized in research due to its commercial availability and solubility characteristics.[3][4][5] This guide focuses specifically on the inhibitory potential of berberine sulfate against S. aureus, a critical area of investigation in the fight against antimicrobial resistance.

Part 1: The Multifaceted Mechanism of Action of Berberine Against Staphylococcus aureus

Berberine exerts its antibacterial effects against S. aureus through a variety of mechanisms, making it a compelling candidate for further study. Its activity is not limited to a single target, which may reduce the likelihood of rapid resistance development.

1.1. Disruption of Cell Wall and Membrane Integrity:

A primary mode of action for berberine is the disruption of the bacterial cell envelope. It has been shown to damage the cell wall and membrane integrity of MRSA.[6][7] This damage can lead to the leakage of essential intracellular components, such as potassium ions (K+), and the release of alkaline phosphatase (ALP), ultimately resulting in cell death.[2] Studies have indicated that berberine treatment can cause significant alterations in the fatty acid composition of the MRSA cell membrane, compromising its integrity.[2]

1.2. Inhibition of Key Cellular Processes:

Berberine has been found to interfere with several critical cellular processes in S. aureus:

-

Inhibition of Wall Teichoic Acid (WTA) Biosynthesis: Recent research has revealed that berberine can block the WTA biosynthesis pathway by targeting and inhibiting key enzymes such as TarO, TarS, and TarM.[1][8] WTA is a crucial component of the gram-positive cell wall, and its inhibition can lead to structural defects and increased susceptibility to other antibiotics.[1][8] Specifically, berberine's inhibition of the tarO gene, which is the first step in WTA synthesis, is a key mechanism.

-

Efflux Pump Inhibition: Berberine can act as an efflux pump inhibitor, which is particularly significant for overcoming antibiotic resistance.[9][10] It has been shown to downregulate the expression of efflux pump genes like norA and norC in quinolone-resistant S. aureus.[9][10] By inhibiting these pumps, berberine can increase the intracellular concentration of other antibiotics, restoring their efficacy.[11][12]

-

Inhibition of Sortase A: Berberine has demonstrated inhibitory activity against sortase A (SrtA), a crucial enzyme in S. aureus that anchors surface proteins involved in adhesion and virulence to the cell wall.[13][14]

-

Disruption of Proton Motive Force: Berberine can disrupt the proton motive force across the bacterial membrane, a critical process for energy production and other cellular functions.[15]

1.3. Modulation of Virulence and Biofilm Formation:

Beyond direct bactericidal or bacteriostatic effects, berberine can also attenuate the virulence of S. aureus. It has been shown to inhibit biofilm formation, a key factor in chronic and persistent infections.[16][17] Sub-inhibitory concentrations of berberine can inhibit the dispersal of established biofilms.[16][17]

The multifaceted mechanism of berberine against S. aureus is a key area of ongoing research. The following diagram illustrates the primary targets of berberine's action.

Caption: Key mechanistic targets of berberine sulfate in Staphylococcus aureus.

Part 2: Determining the Minimum Inhibitory Concentration (MIC) of Berberine Sulfate

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] Accurate determination of the MIC is fundamental for assessing the antimicrobial potency of berberine sulfate.

2.1. Standardized Methodologies:

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for antimicrobial susceptibility testing.[19][20][21][22][23][24][25][26] The broth microdilution method is a standard and widely used technique for determining the MIC.[27][28][29][30][31]

2.2. Detailed Protocol for Broth Microdilution:

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

-

Berberine sulfate (CAS: 633-66-9)

-

Staphylococcus aureus strain (e.g., ATCC 25923, ATCC 29213, or clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile dimethyl sulfoxide (DMSO) or water for dissolving berberine sulfate

-

Incubator (35°C ± 2°C)

Step-by-Step Procedure:

-

Preparation of Berberine Sulfate Stock Solution:

-

Accurately weigh the berberine sulfate powder. Note that berberine sulfate has poor water solubility, which can impact its dissolution rate and bioavailability.[32] The use of DMSO is often recommended to prepare a high-concentration stock solution.[3] However, some studies have successfully dissolved berberine in sterile water at elevated temperatures (e.g., 80°C).[2]

-

Prepare a stock solution at a concentration significantly higher than the expected MIC range (e.g., 1024 µg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[29]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the berberine sulfate working solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the positive control (inoculum without berberine), and well 12 will be the negative control (broth only).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[28]

-

-

Reading and Interpretation:

Experimental Workflow Diagram:

Caption: Workflow for MIC determination of berberine sulfate via broth microdilution.

Part 3: Reported MIC Values and Influencing Factors

The reported MIC values of berberine sulfate against S. aureus can vary depending on several factors. It is crucial for researchers to consider these variables when interpreting and comparing data.

3.1. Summary of Reported MICs:

| S. aureus Strain Type | Reported MIC Range (µg/mL) | Reference(s) |

| Methicillin-Sensitive S. aureus (MSSA) | 125 - 500 | [33] |

| Methicillin-Resistant S. aureus (MRSA) | 32 - 512 | [2][33] |

| MRSA (ATCC 33591) | 295.3 µM (approx. 128 µg/mL) | [34] |

| MRSA (NCTC8325) | 256 | [16][17][35] |

| MRSA (Clinical Isolates) | 64 - 256 | [6] |

| MRSA (from Atopic Eczema Patients) | 128 - 512 | [36] |

| S. aureus (ATCC 25923) | 51 | [7] |

3.2. Factors Influencing MIC Values:

-

S. aureus Strain: Different strains of S. aureus, including MSSA and various lineages of MRSA, can exhibit different susceptibilities to berberine.[6][33]

-

Testing Methodology: While the broth microdilution method is standard, slight variations in protocol, such as the initial inoculum concentration and incubation time, can affect the results.

-

pH of the Medium: The antimicrobial activity of berberine has been shown to be pH-dependent, with increased efficacy at a more alkaline pH.[15]

-

Presence of Efflux Pumps: Overexpression of efflux pumps in certain S. aureus strains can lead to higher MIC values.[15]

-

Synergistic Effects: Berberine has demonstrated synergistic effects when combined with other antibiotics, which can lower the MIC of both agents.[6][10]

Conclusion and Future Directions

Berberine sulfate exhibits significant inhibitory activity against Staphylococcus aureus, including resistant strains, through a multifaceted mechanism of action. The determination of its MIC is a critical step in evaluating its potential as a therapeutic agent. Standardization of testing methodologies, in line with CLSI and EUCAST guidelines, is essential for generating reliable and comparable data.

Future research should focus on:

-

Investigating the in vivo efficacy of berberine sulfate in animal models of S. aureus infection.

-

Exploring synergistic combinations of berberine with conventional antibiotics to combat resistance.

-

Developing novel formulations to enhance the bioavailability of berberine.[32]

-

Further elucidating the molecular interactions between berberine and its bacterial targets.

This guide provides a solid foundation for researchers to design and execute robust studies on the anti-staphylococcal properties of berberine sulfate, contributing to the development of new strategies to address the challenge of antibiotic resistance.

References

- Berberine as an Efflux Pump Inhibitor against Quinolone Resistant Staphylococcus aureus. (2023). Journal of Animal Research and Nutrition.

- Berberine as an Efflux Pump Inhibitor against Quinolone Resistant Staphylococcus aureus. (2023). Journal of Animal Research and Nutrition.

- Mechanistic studies on the effect of berberine on methicillin-resistant Staphylococcus aureus drug resistance through modulation of wall teichoteic acid. (2025). Journal of Ethnopharmacology.

- Synergy in a medicinal plant: Antimicrobial action of berberine potentiated by 5′-methoxyhydnocarpin, a multidrug pump inhibitor. (1999). PNAS.

- Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus. (2026). Frontiers in Microbiology.

- Enhanced Efficacy of Ciprofloxacin and Tobramycin against Staphylococcus aureus When Combined with Corydalis Tuber and Berberine through Efflux Pump Inhibition. (2024). PubMed.

- In vitro antimicrobial activity and mechanism of berberine. (2022). Dove Medical Press.

- A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies. (2022). Frontiers.

- Berberine disrupts staphylococcal proton motive force to cause potent anti-staphylococcal effects in vitro. (2021). PMC.

- Berberine Damages the Cell Surface of Methicillin-Resistant Staphylococcus aureus. (2020). Frontiers.

- MIC Determin

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.

- Berberine inhibits the tarO gene to impact MRSA cell wall synthesis. (2025). Journal of Basic Microbiology.

- Antimicrobial Susceptibility Testing. CLSI.

- Broth Dilution Method for MIC Determin

- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI.

- Mechanistic studies on the effect of berberine on methicillin-resistant Staphylococcus aureus drug resistance through modulation of wall teichoteic acid. (2025). PubMed.

- Inhibition of sortase-mediated Staphylococcus aureus adhesion to fibronectin via fibronectin-binding protein by sortase inhibitors. (2014). PubMed.

- Antibacterial Activity of Berberine against Methicillin-Resistant Staphylococcus Aureus Planktonic and Biofilm Cells. (2015). Austin Publishing Group.

- Berberine Inhibits the Inflammatory Response Induced by Staphylococcus aureus Isolated from Atopic Eczema Patients via the TNF-α/Inflammation/RAGE P

- Berberine at sub-inhibitory concentration inhibits biofilm dispersal in Staphylococcus aureus. (2022). Scientific Reports.

- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.

- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.

- Exploring Berberine as a Novel Therapeutic Agent Against Staphylococcus aureus Infections: Targeting Inflammation and Antibiotic Resistance. (2024). Touro Scholar.

- Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determin

- Two-fold Broth Microdilution Method for Determin

- Berberine at sub-inhibitory concentration inhibits biofilm dispersal in Staphylococcus aureus. (2022).

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- CLSI 2024 M100Ed34(1). (2024). CLSI.

- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). CLSI.

- Berberine chloride hydrate impairs Streptococcus mutans biofilm formation via inhibiting sortase A activity. (2025). PMC.

- Disk Diffusion and Quality Control. EUCAST.

- How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohap

- Berberine Sulf

- Berberine nanoparticles with enhanced in vitro bioavailability: characterization and antimicrobial activity. (2020). CORE.

- Berberine at sub-inhibitory concentration inhibits biofilm dispersal in Staphylococcus aureus. (2022).

- Use of berberine with high solubility in preparation of medicament. (2003).

- Berberine sulfate (Natural Yellow 18 sulf

Sources

- 1. Mechanistic studies on the effect of berberine on methicillin-resistant Staphylococcus aureus drug resistance through modulation of wall teichoteic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Berberine Damages the Cell Surface of Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. WO2003090749A1 - Use of berberine with high solubility in preparation of medicament - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dovepress.com [dovepress.com]

- 7. Frontiers | A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies [frontiersin.org]

- 8. Mechanistic studies on the effect of berberine on methicillin-resistant Staphylococcus aureus drug resistance through modulation of wall teichoteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ndpublisher.in [ndpublisher.in]

- 10. Berberine as an Efflux Pump Inhibitor against Quinolone Resistant Staphylococcus aureus - JAR [journalanimalresearch.com]

- 11. pnas.org [pnas.org]

- 12. Enhanced Efficacy of Ciprofloxacin and Tobramycin against Staphylococcus aureus When Combined with Corydalis Tuber and Berberine through Efflux Pump Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of sortase-mediated Staphylococcus aureus adhesion to fibronectin via fibronectin-binding protein by sortase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Berberine chloride hydrate impairs Streptococcus mutans biofilm formation via inhibiting sortase A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Berberine disrupts staphylococcal proton motive force to cause potent anti-staphylococcal effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. researchgate.net [researchgate.net]

- 18. protocols.io [protocols.io]

- 19. EUCAST: MIC Determination [eucast.org]

- 20. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 21. nih.org.pk [nih.org.pk]

- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 23. darvashco.com [darvashco.com]

- 24. goums.ac.ir [goums.ac.ir]

- 25. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 26. youtube.com [youtube.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 29. microbeonline.com [microbeonline.com]

- 30. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ibg.kit.edu [ibg.kit.edu]

- 32. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 33. Antibacterial Activity of Berberine against Methicillin-Resistant Staphylococcus Aureus Planktonic and Biofilm Cells [austinpublishinggroup.com]

- 34. Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Berberine at sub-inhibitory concentration inhibits biofilm dispersal in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

Bioavailability of Berberine Sulfate in In Vivo Rat Models

The following technical guide details the bioavailability, pharmacokinetics (PK), and experimental methodologies for Berberine Sulfate in in vivo rat models.

A Technical Guide on Pharmacokinetics, Mechanistic Barriers, and Experimental Protocols

Executive Summary

Berberine (BBR) is an isoquinoline alkaloid with potent therapeutic potential in metabolic and cardiovascular regulation.[1] However, its clinical translation is severely hindered by poor oral bioavailability.[2][3] While Berberine Chloride (HCl) is the most common commercial form, Berberine Sulfate is frequently utilized in pharmacokinetic benchmarking, particularly as the intravenous (IV) reference standard due to its distinct solubility profile.

In in vivo rat models, the absolute oral bioavailability (

Physicochemical & Biopharmaceutical Context

Understanding the salt form is critical for experimental design. Berberine Sulfate (

| Feature | Berberine Sulfate | Berberine Chloride | Impact on Bioavailability |

| Solubility | Moderate (Water) | Low (Water) | Sulfate allows for easier preparation of IV reference solutions. |

| Permeability | Low (BCS Class III/IV) | Low (BCS Class III/IV) | Permeability, not solubility, is the primary rate-limiting step. |

| pKa | ~11.7 (Quaternary amine) | ~11.7 | Permanently charged cation at physiological pH, limiting passive diffusion. |

Pharmacokinetic Profile in Rats

The following data synthesizes key PK parameters from studies comparing Oral (p.o.), Intravenous (i.v.), and Rectal administration of Berberine Sulfate in Wistar/SD rats.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Berberine Sulfate (Data aggregated from high-precision LC-MS/MS studies)

| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) | Rectal Administration (1 mg/kg) |

| 350.5 ± 45.2 | 2.4 ± 0.8 | 68.2 ± 12.5 | |

| - | 0.5 ± 0.2 | 0.25 ± 0.1 | |

| 185.4 ± 22.1 | 4.8 ± 1.2 | 31.5 ± 5.4 | |

| 1.2 ± 0.3 | 3.5 ± 1.1 | 1.8 ± 0.5 | |

| Bioavailability ( | 100% (Reference) | 0.26% | 17.0% |

Technical Insight: The drastic difference between Oral (

) and Rectal () bioavailability confirms that first-pass metabolism (hepatic and intestinal) and P-glycoprotein (P-gp) efflux are the dominant barriers, rather than simple chemical instability.

Mechanistic Barriers to Absorption

The low bioavailability of Berberine Sulfate is driven by a "Multi-Drug Resistance" mechanism involving three synchronized barriers.

Barrier 1: P-Glycoprotein (P-gp) Efflux

Berberine is a high-affinity substrate for P-gp (MDR1). Upon entering the enterocyte, it is immediately pumped back into the gut lumen.

Barrier 2: CYP450 Metabolism

Extensive Phase I metabolism occurs via CYP2D6 and CYP3A4 (rat orthologs CYP2D1/CYP3A1), converting berberine into berberrubine and demethyleneberberine .

Barrier 3: Glucuronidation

Rapid Phase II conjugation leads to the formation of berberine glucuronides, which are excreted in bile and urine.

Mechanistic Pathway Diagram

Caption: ADME pathway illustrating the attrition of Berberine Sulfate via P-gp efflux and hepatic first-pass metabolism.

Experimental Protocol: Validating Bioavailability

To generate reproducible PK data for Berberine Sulfate, the following protocol is recommended. This workflow minimizes stress-induced variability and ensures accurate quantification of the parent compound.

Phase A: Animal Preparation

-

Subject: Male Sprague-Dawley (SD) or Wistar rats (220–250 g).

-

Fasting: 12 hours prior to dosing (water ad libitum).

-

Cannulation (Optional but Recommended): Jugular vein cannulation for stress-free serial blood sampling.

Phase B: Formulation & Dosing

-

IV Reference Group (

):-

Dose: 1.0 mg/kg (calculated as free base).

-

Vehicle: Dissolve Berberine Sulfate in sterile saline (0.9% NaCl). Warm to 37°C to ensure complete dissolution.

-

Administration: Bolus injection via tail vein or jugular cannula.

-

-

Oral Test Group (

):-

Dose: 10 mg/kg or 50 mg/kg.

-

Vehicle: Suspend in 0.5% Carboxymethyl Cellulose (CMC-Na) or dissolve in distilled water (if concentration permits).

-

Administration: Oral gavage using a curved feeding needle.

-

Phase C: Sampling & Bioanalysis (LC-MS/MS)

-

Time Points: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Blood Collection: 200 µL per time point into heparinized tubes. Centrifuge at 4000 rpm for 10 min at 4°C.

-

Extraction: Protein precipitation using Acetonitrile (ACN) containing an internal standard (e.g., Palmatine or Carbamazepine).

-

Detection:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18).

-

Mobile Phase: ACN : 0.1% Formic Acid (Gradient elution).

-

Ionization: ESI Positive mode (Berberine parent ion

).

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for determining Berberine Sulfate pharmacokinetics.

References

-

Comparison of Berberine Bioavailability between Oral and Rectal Administrations in Rats. Source: Biological and Pharmaceutical Bulletin (2023) Note: Primary source for the 0.26% vs 17% bioavailability data. [Link][4]

-

Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Source: Frontiers in Pharmacology (2021) Note: Details the metabolic fate and IV reference standards. [Link]

-

Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials. Source: Frontiers in Pharmacology (2021) Note: Comprehensive review of P-gp and CYP mechanisms. [Link]

-

Pharmacokinetics of colistin sulfate and berberine sulfate following intramuscular injection. Source: Journal of Veterinary Pharmacology and Therapeutics (2023) Note: Provides comparative data for intramuscular bioavailability. [Link][5]

Sources

- 1. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats | PLOS One [journals.plos.org]

- 2. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

Berberine sulfate photosensitizing properties in photodynamic therapy

Executive Summary

Berberine Sulfate (BBR-S) represents a high-solubility salt variant of the isoquinoline alkaloid berberine, distinguishing itself from the more common hydrochloride salt (BBR-Cl) through superior aqueous solubility (>30 mg/mL vs. ~2 mg/mL). This physicochemical advantage addresses a primary limitation in photodynamic therapy (PDT)—drug delivery efficiency.

In PDT applications, BBR-S acts as a dual-mechanism photosensitizer (PS).[1] Upon irradiation with blue light (420–450 nm), it generates Reactive Oxygen Species (ROS) via both Type I (radical) and Type II (singlet oxygen) pathways. Its cationic nature drives selective accumulation in mitochondria of neoplastic and microbial cells, leading to depolarization, metabolic collapse, and caspase-dependent apoptosis.[1] This guide details the physicochemical profile, mechanistic pathways, and validated experimental protocols for deploying BBR-S in oncological and antimicrobial research.[1]

Physicochemical & Photophysical Profile

The efficacy of BBR-S in PDT is governed by its solubility and light absorption characteristics. Researchers must account for the counter-ion effect, which drastically alters solubility without changing the core photophysics of the berberine cation.

Solubility Comparison

The sulfate salt offers a significant advantage in formulation, allowing for high-concentration aqueous stock solutions without organic co-solvents (e.g., DMSO), which can be toxic in sensitive cell lines.[1]

| Property | Berberine Sulfate (BBR-S) | Berberine Chloride (BBR-Cl) | Impact on PDT Protocol |

| Aqueous Solubility | ~30 mg/mL (High) | ~2.0 mg/mL (Low) | BBR-S allows direct aqueous stock prep; BBR-Cl often requires DMSO. |

| Cationic Charge | +1 (Quaternary Amine) | +1 (Quaternary Amine) | Drives mitochondrial targeting (membrane potential dependent). |

| MW | ~768.8 g/mol (2:1 stoichiometry) | 371.8 g/mol | Must adjust molar calculations; BBR-S is often a hydrate. |

| Stability | Light-sensitive (Solid/Soln) | Light-sensitive (Solid/Soln) | Handle in amber vessels; minimize ambient light exposure. |

Absorption & Emission

The berberine chromophore exhibits a characteristic absorption peak in the blue region, matching standard blue LED or laser sources.

-

Excitation Max (

): 420–430 nm (Blue) -

Secondary Peaks: 263 nm, 345 nm (UV - less relevant for deep tissue)[1]

-

Emission Max (

): ~520–550 nm (Green fluorescence) -

Molar Extinction Coefficient (

):

Jablonski Diagram: Photophysical Transitions

The following diagram illustrates the energy states of Berberine Sulfate upon irradiation.

Figure 1: Jablonski diagram depicting the photophysical transitions of Berberine. Note the Intersystem Crossing (ISC) to the Triplet State (T1), the precursor for photodynamic action.

Mechanistic Action & Biological Interaction[2]

Subcellular Localization

Berberine is a lipophilic cation. It permeates the plasma membrane and accumulates in the mitochondria driven by the negative mitochondrial membrane potential (

-

Cancer Cells: Hyperpolarized mitochondria in cancer cells lead to preferential accumulation of BBR compared to normal cells.

-

Bacteria: BBR accumulates in the cytoplasm and binds to DNA/RNA.

Cell Death Pathways

Upon irradiation, the localized ROS production triggers a cascade of events:

-

Primary: Mitochondrial Oxidative Stress (Loss of

). -

Secondary: Release of Cytochrome c.

-

Tertiary: Activation of Caspase-3/9 (Apoptosis) or Autophagy (via mTOR inhibition).

Figure 2: The mechanistic pathway of Berberine Sulfate-mediated PDT, highlighting mitochondrial targeting as the critical event.[1]

Experimental Protocols

Preparation of Berberine Sulfate Stock

Objective: Create a stable, verified stock solution without organic solvent toxicity.

-

Weighing: Weigh 30.0 mg of Berberine Sulfate (BBR-S) powder.

-

Solubilization: Add 1.0 mL of sterile, deionized water (Milli-Q). Vortex for 30 seconds.

-

Note: Unlike BBR-Cl, this will dissolve readily at room temperature.[1]

-

Concentration: ~30 mg/mL (approx. 39 mM).

-

-

Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

-

Verification (Checkpoint): Dilute 1:1000 in water and measure Absorbance at 420 nm.

-

Target Abs

0.15 - 0.20 (depending on exact pathlength/concentration).

-

-

Storage: Aliquot into amber tubes. Store at 4°C (1 week) or -20°C (1 month).

In Vitro PDT Protocol (Adherent Cancer Cells)

Target: HeLa, HepG2, or Glioblastoma lines.[1]

Step 1: Seeding

-

Seed cells in 96-well plates (black-walled, clear bottom) at 5,000 cells/well.[1]

-

Incubate 24h for attachment.

Step 2: Drug Incubation

-

Prepare working solutions of BBR-S in serum-free media (Range: 0.1 µM – 50 µM).

-

Remove spent media and wash cells 1x with PBS.

-

Add 100 µL of BBR-S working solution.

-

Incubation Time: 2–4 hours (Critical for mitochondrial loading).

-

Shorter times (<1h) may result in insufficient uptake.

-

Step 3: Irradiation (The Trigger)

-

Wash cells 1x with PBS to remove non-internalized BBR (reduces background screening).

-

Add 100 µL fresh PBS or phenol-red free media.

-

Light Source: Blue LED array (420–450 nm).

-

Fluence (Dose): 5 – 20 J/cm².

-

Calculation: Time (s) = [Target Fluence (J/cm²) / Irradiance (W/cm²)].

-

Example: For 10 J/cm² using a 20 mW/cm² LED: Time = 10 / 0.020 = 500 seconds (~8.3 mins).

-

Step 4: Post-Treatment

-

Replace PBS with full growth media (containing FBS).

-

Incubate for 24 hours.

Step 5: Viability Assay

-

Assess viability using MTT, CCK-8, or Resazurin assay.[1]

-

Control Groups Required:

-

Dark Control (BBR-S only, no light).

-

Light Control (Light only, no BBR-S).

-

Untreated Control.

-

Data Summary & Efficacy Benchmarks

The following table summarizes key efficacy data points from literature for Berberine-mediated PDT. While some studies use Chloride, the Sulfate salt is expected to perform equivalently or better due to improved bioavailability in aqueous environments.

| Target Cell Line | BBR Conc. | Light Dose | Outcome | Mechanism Cited | Source |

| HeLa (Cervical) | 10 - 50 µM | 10 J/cm² (Blue) | ~80% Cell Death | Apoptosis, ROS surge | [1] |

| T98G (Glioblastoma) | 2.5 µM (NP) | 80 J/cm² | ~50% Viability | Mito-Depolarization | [2] |

| S. aureus (Biofilm) | 100 µM | 25 J/cm² | >3 log reduction | Membrane damage | [3] |

| E. coli (Planktonic) | 100 µM | 25 J/cm² | ~3 log reduction | DNA binding | [3] |

References

-

Liu, J., et al. (2020).[1] "Photodynamic Therapy Enhanced the Antitumor Effects of Berberine on HeLa Cells." ResearchGate.[2]

-

Comincini, S., et al. (2023).[1] "Development of Berberine-Loaded Nanoparticles for Astrocytoma Cells Administration and Photodynamic Therapy Stimulation." Pharmaceutics (MDPI).

-

Winkelman, P., et al. (2024).[1] "With Blue Light against Biofilms: Berberine as Natural Photosensitizer for Photodynamic Inactivation of Human Pathogens."[3] Antibiotics (MDPI).

-

Inbaraj, J. J., et al. (2001).[1] "Photophysical and Photochemical Studies of Berberine in Aqueous and Non-Aqueous Media." Chemical Research in Toxicology.

-

Bhattarai, N., et al. (2020).[1] "Strain-specific and photochemically-activated antimicrobial activity of berberine and two analogs." Journal of Emerging Investigators.

Sources

Therapeutic Potential of Berberine Sulfate in Metabolic Syndrome Research

Technical Whitepaper & Development Guide

Part 1: Executive Summary & Physicochemical Rationale

Metabolic Syndrome (MetS) represents a cluster of pathologies—insulin resistance, dyslipidemia, hypertension, and abdominal obesity—driven by systemic chronic inflammation and mitochondrial dysfunction. While Berberine (BBR) has emerged as a potent AMPK activator and lipid modulator, its clinical translation has been historically hampered by the poor aqueous solubility and bioavailability of its standard chloride salt (Berberine HCl).

This guide focuses on Berberine Sulfate (BBR-SO₄) , a salt form offering superior physicochemical properties. By enhancing aqueous solubility, the sulfate form addresses the rate-limiting step of dissolution in the gastrointestinal tract, potentially improving the pharmacokinetic (PK) profile of the active berberine cation (

Table 1: Physicochemical Comparison (Chloride vs. Sulfate)

| Parameter | Berberine Chloride (Standard) | Berberine Sulfate (Optimized) | Impact on Development |

| Aqueous Solubility | Low (~1.3 - 2.0 mg/mL) | High (> 50 mg/mL) | Enhanced dissolution rate; suitable for high-concentration liquid formulations. |

| Bioavailability | < 1% (Class III/IV BCS) | Potential for increase | Higher concentration gradient drives passive diffusion. |

| Solvation | Slow dissolution in GI fluids | Rapid dissolution | Faster onset of action; reduced variability in absorption. |

| Active Moiety | Berberine Cation | Berberine Cation | Identical pharmacodynamic targets (AMPK, LDLR). |

Part 2: Mechanistic Architecture

The "Why": Signal Transduction & Causality

The therapeutic efficacy of Berberine Sulfate relies on the liberation of the berberine cation, which acts as a multi-target ligand. The primary mechanism is the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) , the cellular energy sensor.[1][2]

Causality Chain:

-

Mitochondrial Inhibition: BBR inhibits Mitochondrial Complex I (NADH dehydrogenase).

-

Energy Stress: This inhibition reduces ATP production, elevating the intracellular AMP:ATP ratio.

-

AMPK Activation: AMP binds to the

-subunit of AMPK, inducing a conformational change that promotes phosphorylation at Thr172 by LKB1. -

Metabolic Switch:

-

Inhibition: mTORC1 (protein synthesis), ACC1/2 (fatty acid synthesis), HMG-CoA Reductase (cholesterol synthesis).

-

Activation: GLUT4 translocation (glucose uptake), PGC-1

(mitochondrial biogenesis).

-

Visualization 1: The Berberine-AMPK Signaling Cascade

Caption: BBR inhibits Complex I, raising AMP levels to activate AMPK, which subsequently governs critical metabolic switches.

Part 3: Preclinical Experimental Protocols (SOPs)

The "How": Self-Validating Systems

To generate robust data for drug development, experimental protocols must be standardized. The following SOPs are designed for high reproducibility.

Protocol A: In Vitro Glucose Uptake Assay (C2C12 Myotubes)

Objective: Quantify the insulin-sensitizing potency of Berberine Sulfate. Validation: Use Metformin (2 mM) as a positive control.

-

Differentiation: Seed C2C12 myoblasts in 24-well plates. Differentiate into myotubes using DMEM + 2% Horse Serum for 5–7 days until multinucleation > 70%.

-

Starvation: Wash cells 2x with PBS. Incubate in serum-free low-glucose DMEM for 3 hours to synchronize metabolism.

-

Treatment:

-

Vehicle: DMSO (0.1%).

-

Control: Metformin (2 mM).

-

Experimental: Berberine Sulfate (Dose curve: 1, 5, 10, 20

M) for 12 hours. -

Note: BBR Sulfate is highly soluble; ensure stock is prepared in water or buffer to minimize DMSO usage if possible.

-

-

Insulin Stimulation: Add Insulin (100 nM) for the final 30 minutes.

-

Uptake Phase: Wash 3x with KRPH buffer. Add 2-NBDG (fluorescent glucose analog, 50

M) for 20 minutes at 37°C. -

Quantification: Wash with ice-cold PBS to stop transport. Lyse cells. Measure fluorescence (Ex/Em: 465/540 nm). Normalize to total protein (BCA assay).

Protocol B: In Vivo Efficacy in DIO Mice

Objective: Assess systemic metabolic correction in a diet-induced obesity model. Validation: Pair-feeding control group to rule out weight loss due solely to taste aversion.

-

Induction: Feed C57BL/6J male mice a High-Fat Diet (60% kcal fat) for 12 weeks to establish obesity and insulin resistance.

-

Grouping (n=10/group):

-

G1: Lean Control (Chow).

-

G2: HFD Vehicle.

-

G3: HFD + Berberine Sulfate (100 mg/kg/day, oral gavage).

-

G4: HFD + Berberine Sulfate (200 mg/kg/day, oral gavage).

-

-